molecular formula C24H25N5O2S B2691253 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one CAS No. 1115880-25-5

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one

Cat. No.: B2691253
CAS No.: 1115880-25-5
M. Wt: 447.56
InChI Key: RTDJYSLWJFMULO-UHFFFAOYSA-N
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Description

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyrimidoindole moiety, making it a unique structure with potential biological and chemical applications.

Preparation Methods

The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one involves multiple steps, typically starting with the preparation of the piperazine derivative. The methoxyphenyl group is introduced through a substitution reaction, followed by the formation of the pyrimidoindole moiety. The final step involves the coupling of these intermediates under specific reaction conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

    Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one can be compared with other similar compounds, such as:

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: A compound with similar structural features, used as an antihypertensive agent.

These compounds share structural similarities but differ in their specific substitutions and functional groups, leading to unique pharmacological profiles and applications.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-16-7-8-18-17(13-16)22-23(27-18)24(26-15-25-22)32-14-21(30)29-11-9-28(10-12-29)19-5-3-4-6-20(19)31-2/h3-8,13,15,27H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDJYSLWJFMULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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